molecular formula C29H22BrCl2N3O3 B2846558 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 392252-53-8

4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2846558
CAS No.: 392252-53-8
M. Wt: 611.32
InChI Key: JBHIKTWSZYXUAE-UHFFFAOYSA-N
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Description

4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline core substituted with bromine, methyl, and phenyl groups. This compound also contains a pyrazole ring substituted with dichlorophenyl and a butanoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The initial steps often include the formation of the quinoline core, followed by the introduction of bromine, methyl, and phenyl groups through electrophilic aromatic substitution reactions. The pyrazole ring is then synthesized and attached to the quinoline core via condensation reactions. Finally, the butanoic acid moiety is introduced through esterification and subsequent hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline core, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the quinoline and pyrazole rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of dihydroquinoline and dihydropyrazole derivatives.

    Substitution: Introduction of various functional groups such as amines, ethers, and thiols.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The quinoline and pyrazole rings can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anti-cancer effects. The compound can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate
  • Hexyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate
  • 4-Bromo-2-phenylquinoline

Uniqueness

The uniqueness of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid lies in its combination of a quinoline core with a pyrazole ring and a butanoic acid moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22BrCl2N3O3/c1-16-28(29(17-5-3-2-4-6-17)21-13-18(30)7-10-23(21)33-16)24-15-25(20-9-8-19(31)14-22(20)32)35(34-24)26(36)11-12-27(37)38/h2-10,13-14,25H,11-12,15H2,1H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHIKTWSZYXUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=C(C=C(C=C5)Cl)Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22BrCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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